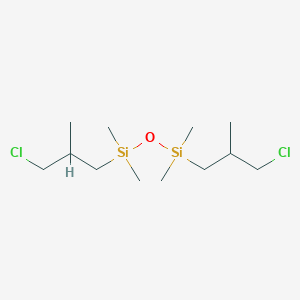

1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane is a derivative of disiloxane, a class of organosilicon compounds that are characterized by the Si-O-Si linkage. Disiloxanes are known for their unique properties and have been extensively studied for various applications, including in the synthesis of polysiloxanes and as intermediates in organic synthesis .

Synthesis Analysis

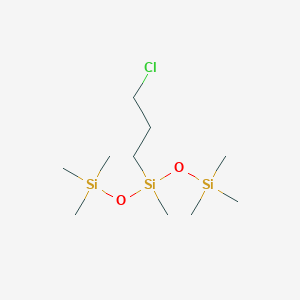

The synthesis of disiloxane derivatives often involves multi-step reactions with high functional group tolerance. For instance, the synthesis of 1,3-diisocyano-2,2-bis(isocyanomethyl)propane, a tetraisocyanide with S4 symmetry, is achieved through a four-step process, which includes reactions such as Ugi 4CR and Passerini 3CR . Similarly, the synthesis of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, a related compound, is performed via hydrosilylation followed by methoxylation . These methods demonstrate the versatility and reactivity of disiloxane derivatives in forming complex structures.

Molecular Structure Analysis

The molecular structure of disiloxane derivatives is confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy . For example, the structure of 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes was confirmed using these methods, and their phase behaviors were further investigated using techniques like DSC and polarizing microscopy .

Chemical Reactions Analysis

Disiloxane derivatives undergo various chemical reactions, which are often influenced by their functional groups. For instance, 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane reacts with aromatic amino compounds to form novel organofunctional disiloxanes . The reactivity of these compounds can be tailored by modifying the reaction conditions, which affects the structure of the resulting products.

Physical and Chemical Properties Analysis

The physical and chemical properties of disiloxane derivatives are closely related to their molecular structure. For example, the phase behavior of 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes is determined by their chemical structures, with some compounds exhibiting liquid crystalline phase transitions . The thermal stability and mesophase formation of dicobaloximes bridged by 1,3-bis(4-pyridyl)propane are also influenced by the length of the alkyl chain in the axial position . These properties are crucial for the application of disiloxane derivatives in materials science and engineering.

Applications De Recherche Scientifique

Environmental Occurrence and Risks

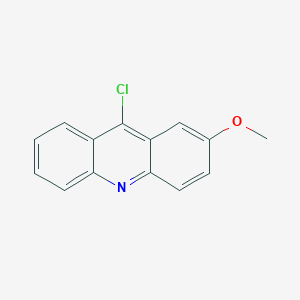

Chemicals structurally related to 1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane have been extensively studied for their environmental occurrence and potential risks. For instance, tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is widely used in consumer products and has been recognized as an emerging environmental contaminant. Research has demonstrated that TDCPP and its metabolites are ubiquitous in the environment, leading to increased exposure and potential health risks in organisms and humans. Significant levels of these chemicals have been found in various human samples, raising concerns about their effects on health, including endocrine-disrupting toxicity and impacts on reproductive health (Wang et al., 2020).

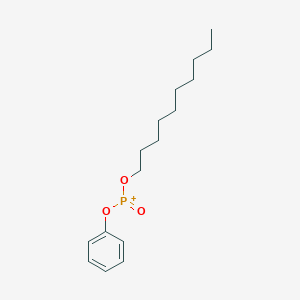

Industrial Applications and Safety

The review of industrial applications and safety assessments of related compounds, such as bisphenol A diglycidylether (BADGE), highlights the widespread use of these chemicals in protective coatings, especially in food and drink cans. Despite regulatory thresholds and safety measures, the continuous scrutiny of their toxicological profiles and exposure levels is essential to ensure public health safety. The comprehensive evaluation of reproductive, developmental, and carcinogenic effects supports the ongoing use of these compounds in food-contact materials, provided that exposure remains significantly below the levels associated with adverse health effects (Poole et al., 2004).

Propriétés

IUPAC Name |

(3-chloro-2-methylpropyl)-[(3-chloro-2-methylpropyl)-dimethylsilyl]oxy-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Cl2OSi2/c1-11(7-13)9-16(3,4)15-17(5,6)10-12(2)8-14/h11-12H,7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECGSMRYEXLPFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)O[Si](C)(C)CC(C)CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis-(3-chloro-2-methyl-propyl)-1,1,3,3-tetramethyl-disiloxane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)

![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)

![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)